

Methyl 5-aminopyrazine-2-carboxylate: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 5-aminopyrazine-2-carboxylate

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl 5-aminopyrazine-2-carboxylate is a heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its rigid, planar structure, coupled with the presence of multiple hydrogen bond donors and acceptors, makes it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed experimental protocols for their synthesis and evaluation.

Applications in Drug Discovery

The pyrazine ring system is a key structural motif in numerous pharmaceuticals.^[1] Derivatives of **Methyl 5-aminopyrazine-2-carboxylate** have shown significant potential in several therapeutic areas:

- **Kinase Inhibition:** The aminopyrazine core can effectively mimic the hinge-binding interactions of ATP, making it a privileged scaffold for the design of kinase inhibitors.^[2] Derivatives have been developed as potent inhibitors of various kinases, including EGFR, JAK, Aurora kinases, and Nek2, which are crucial targets in oncology and inflammatory diseases.^{[3][4][5]}

- **Antimicrobial Agents:** The pyrazine nucleus is a well-established pharmacophore in antimicrobial drug discovery. Novel carboxamide derivatives of aminopyrazines have demonstrated promising activity against a range of bacterial and fungal pathogens, including resistant strains.
- **Anticancer Activity:** Beyond kinase inhibition, aminopyrazine derivatives have exhibited broader anticancer effects. These compounds can induce apoptosis and cell cycle arrest in cancer cell lines, suggesting multiple mechanisms of action.[\[6\]](#)[\[7\]](#)
- **Anti-inflammatory Properties:** The modulation of inflammatory pathways is another key area of application. Pyrazole and pyrazoline derivatives, structurally related to aminopyrazines, have shown significant anti-inflammatory and analgesic activities.[\[8\]](#)[\[9\]](#)

Quantitative Biological Data

The following table summarizes the biological activity of selected derivatives of aminopyrazine-2-carboxamides, highlighting their potential in different therapeutic areas.

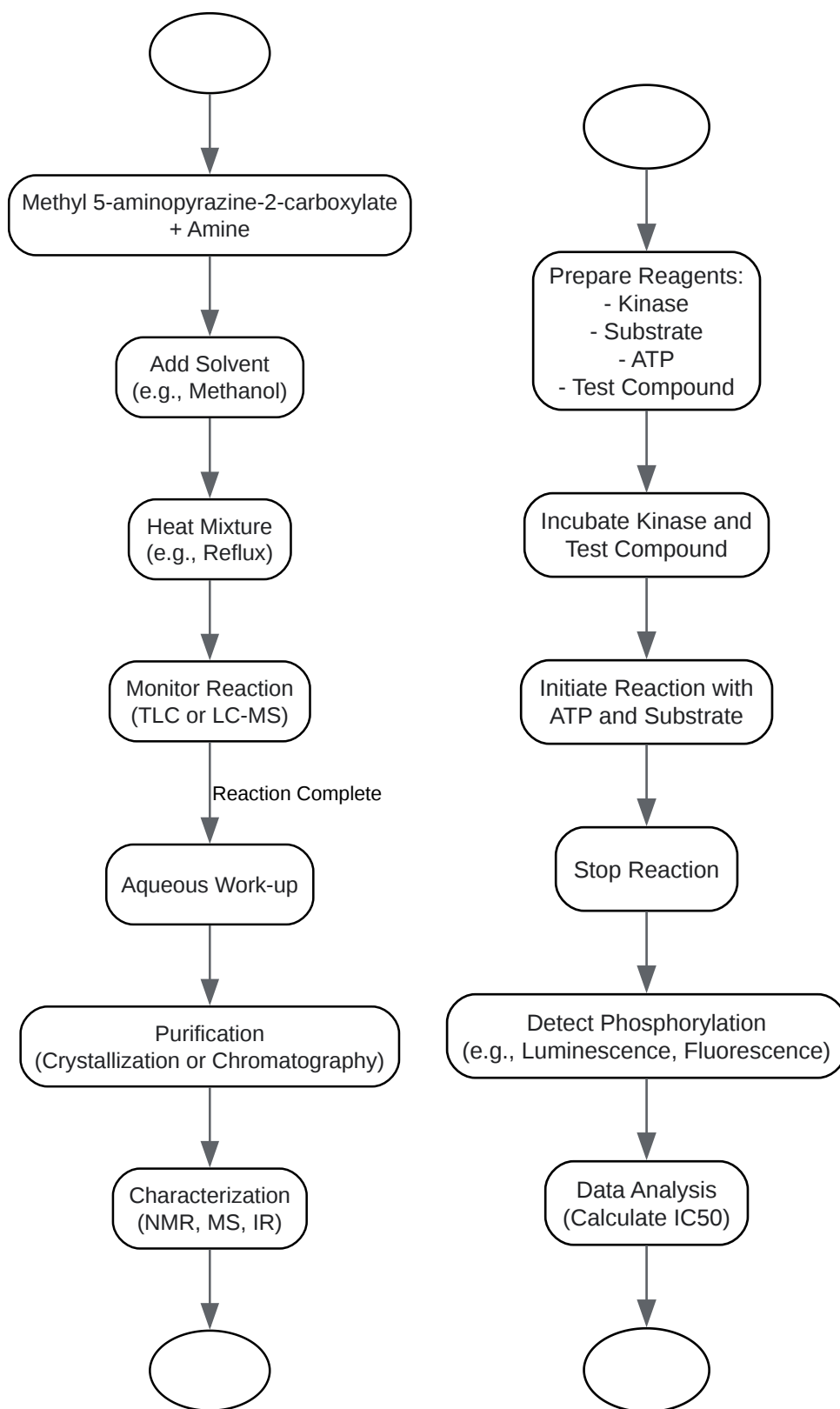
Compound ID	Target/Organism	Assay Type	Activity (IC50/MIC)	Reference
14a	PC9 (NSCLC cell line)	Cell Proliferation	15.4 nM	[3]
14a	H1975 (NSCLC cell line)	Cell Proliferation	18.5 nM	[3]
14a	EGFR Kinase	Kinase Inhibition	-	[3]
14a	JAK2 Kinase	Kinase Inhibition	-	[3]
14a	JAK3 Kinase	Kinase Inhibition	-	[3]
Compound 12k	Aurora A Kinase	Kinase Inhibition (Kd)	0.02 nM	[4]
Compound 12k	Aurora B Kinase	Kinase Inhibition (Kd)	0.03 nM	[4]
Compound 12k	HCT116 cells	phos-HH3 Inhibition	25 nM	[4]
Aminopyrazine 2	Nek2 Kinase	Kinase Inhibition	-	[5]
3-amino-N-(Aryl)pyrazine-2-carboxamides	M. tuberculosis H37Rv	Antimicrobial	MICs in μ M range	[10]

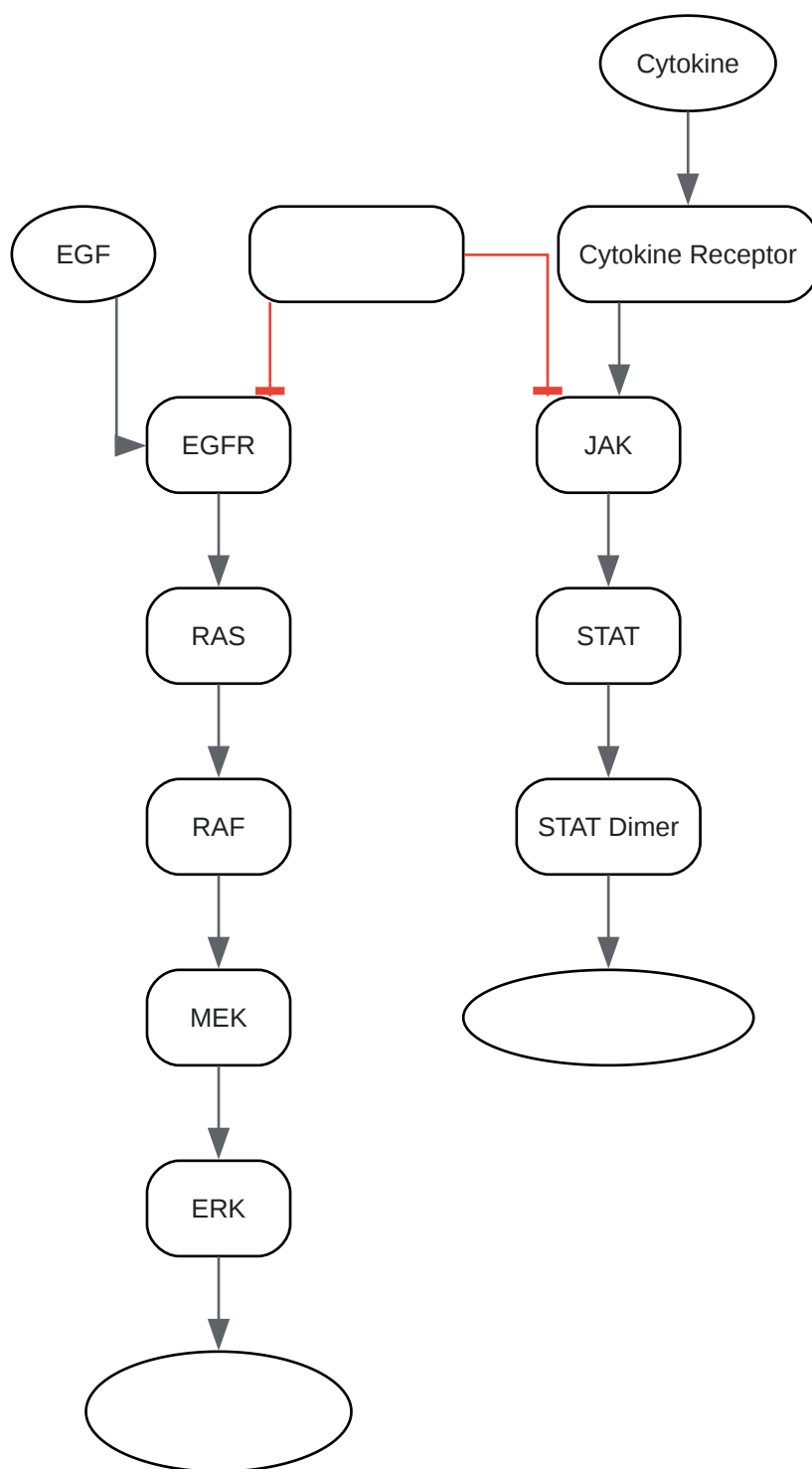
Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 5-aminopyrazine-2-carboxamides

This protocol describes a general method for the synthesis of amide derivatives from **Methyl 5-aminopyrazine-2-carboxylate** via direct amidation. This method is adapted from procedures for the coupling of pyrazine-2-carboxylic acids with amines.

Workflow for Amide Synthesis





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- To cite this document: BenchChem. [Methyl 5-aminopyrazine-2-carboxylate: A Versatile Scaffold in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017990#use-of-methyl-5-aminopyrazine-2-carboxylate-as-a-scaffold-in-medicinal-chemistry]

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